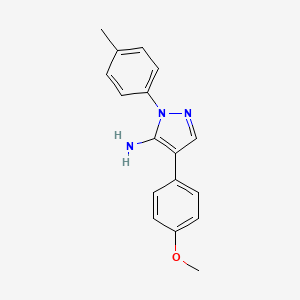
19-Hydroxycholesterol 3-acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
19-Hydroxycholesterol 3-acetate is a derivative of cholesterol, specifically a C-19 functionalized cholesterol compound. It is known for its role as a substrate in steroid biotransformations and has a molecular formula of C29H48O3 . This compound is often used in various biochemical and pharmacological studies due to its unique properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 19-Hydroxycholesterol 3-acetate typically involves the photolytic oxidation of cholesterol derivatives. One common method includes the use of lead tetraacetate (Pb(OCOCH3)4) to oxidize the bromohydrin of cholesterol 3-acetate to an epoxide, followed by zinc reduction to yield this compound . The reaction conditions often involve room temperature and the use of acetic acid and water as solvents .
Industrial Production Methods: Industrial production of this compound is less common due to its specialized applications. the methods used in laboratory synthesis can be scaled up with appropriate modifications to reaction conditions and purification techniques to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions: 19-Hydroxycholesterol 3-acetate undergoes various chemical reactions, including:
Oxidation: Conversion to other oxidized derivatives.
Reduction: Formation of reduced cholesterol derivatives.
Substitution: Replacement of functional groups, such as hydroxyl groups, with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like lead tetraacetate and oxidizing agents.
Reduction: Zinc dust in acetic acid and water.
Substitution: Use of reagents like carbodiimidonium methiodide or triphenyl-phosphine/N-iodosuccinimide.
Major Products: The major products formed from these reactions include various oxidized and reduced cholesterol derivatives, which are often used as intermediates in further biochemical transformations .
Applications De Recherche Scientifique
19-Hydroxycholesterol 3-acetate has several scientific research applications:
Chemistry: Used as a substrate in the synthesis of other steroid derivatives.
Biology: Studied for its role in cellular cholesterol metabolism and homeostasis.
Medicine: Investigated for its potential therapeutic effects and as a biomarker in certain diseases.
Mécanisme D'action
The mechanism of action of 19-Hydroxycholesterol 3-acetate involves its interaction with cellular cholesterol pathways. It can be converted to other bioactive cholesterol derivatives, influencing cholesterol homeostasis and signaling pathways. The compound interacts with various enzymes and receptors involved in cholesterol metabolism, such as hydroxysteroid sulfotransferases .
Similar Compounds:
- 7α-Hydroxycholesterol
- 7β-Hydroxycholesterol
- 25-Hydroxycholesterol
- 27-Hydroxycholesterol
Comparison: this compound is unique due to its specific functionalization at the C-19 position, which distinguishes it from other hydroxycholesterol derivatives. This unique structure allows it to participate in specific biochemical reactions and pathways that other similar compounds may not .
Propriétés
Formule moléculaire |
C29H48O3 |
|---|---|
Poids moléculaire |
444.7 g/mol |
Nom IUPAC |
[(3S,8S,9S,10S,13R,14S,17R)-10-(hydroxymethyl)-13-methyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C29H48O3/c1-19(2)7-6-8-20(3)25-11-12-26-24-10-9-22-17-23(32-21(4)31)13-16-29(22,18-30)27(24)14-15-28(25,26)5/h9,19-20,23-27,30H,6-8,10-18H2,1-5H3/t20-,23+,24+,25-,26+,27+,28-,29-/m1/s1 |
Clé InChI |
ZUYKAEVLUWUNMD-KVHJHAPGSA-N |
SMILES isomérique |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)CO)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-hydroxy-N-(6-methylpyridin-2-yl)-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12049144.png)

![N-[4-(acetylamino)phenyl]-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12049157.png)






![9-hydroxy-N-(6-methyl-1,3-benzothiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12049192.png)


